molecular formula C25H30FN3O3 B3019120 N-(4-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)phenyl)acetamide CAS No. 1705236-73-2

N-(4-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)phenyl)acetamide

Cat. No.: B3019120
CAS No.: 1705236-73-2
M. Wt: 439.531
InChI Key: QIKLWQGFPIWHDO-UHFFFAOYSA-N
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Description

N-(4-(4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl)phenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a fluorophenoxy group attached to a bipiperidine structure, which is further linked to a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of the 2-fluorophenoxy intermediate. This can be achieved by reacting 2-fluorophenol with an appropriate halogenated compound under basic conditions.

    Bipiperidine Formation: The next step involves the synthesis of the bipiperidine structure. This can be done by cyclizing a suitable diamine precursor in the presence of a dehydrating agent.

    Coupling Reaction: The fluorophenoxy intermediate is then coupled with the bipiperidine structure using a coupling reagent such as PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) in the presence of a base like silver carbonate.

    Acetylation: The final step involves the acetylation of the coupled product to form N-(4-(4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl)phenyl)acetamide. This can be achieved by reacting the intermediate with acetic anhydride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-(4-(4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl)phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving neurotransmitter systems.

    Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets. The fluorophenoxy group allows the compound to interact with neurotransmitter receptors, potentially modulating their activity. The bipiperidine structure provides a scaffold that can enhance binding affinity and selectivity. The acetyl group may play a role in the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-aminophenoxy)phenyl)acetamide
  • 2-(4-fluorophenoxy)-N-(2-fluorophenyl)acetamide
  • 2-(4-fluorophenoxy)-N-(1-naphthyl)acetamide

Uniqueness

N-(4-(4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl)phenyl)acetamide is unique due to its combination of a fluorophenoxy group with a bipiperidine structure. This combination provides distinct physicochemical properties, such as enhanced lipophilicity and potential for crossing the blood-brain barrier, making it particularly valuable in medicinal chemistry.

Properties

IUPAC Name

N-[4-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FN3O3/c1-18(30)27-20-8-6-19(7-9-20)25(31)29-14-10-21(11-15-29)28-16-12-22(13-17-28)32-24-5-3-2-4-23(24)26/h2-9,21-22H,10-17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKLWQGFPIWHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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